molecular formula C34H47NO11 B10771195 Aconitine crystalline CAS No. 1217495-65-2

Aconitine crystalline

Cat. No.: B10771195
CAS No.: 1217495-65-2
M. Wt: 645.7 g/mol
InChI Key: XFSBVAOIAHNAPC-WSORPINJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

Aconitine’s molecular framework (C~34~H~47~NO~11~) comprises a hexacyclic scaffold integrating a bicyclo[3.2.1]octane CD ring system, a tetracyclic AE fragment, and a highly functionalized norditerpenoid skeleton. The core structure features six rings: two cyclohexane (A and C), one cyclopentane (B), and three oxygen-containing heterocycles (D, E, F). Critical functional groups include a C8 acetoxyl, C14 benzoyloxy, and C16 methoxy substituents, which collectively influence conformational stability and bioactivity.

X-ray crystallography of related alkaloids, such as tuguaconitine, reveals that the A and C rings adopt chair conformations, while the B and D rings exhibit boat conformations due to torsional strain and intramolecular hydrogen bonding. The acetoxyl group at C8 forms a hydrogen bond with the C18 hydroxyl, stabilizing the strained boat conformation of the D ring. Modifications to these functional groups, such as hydrolysis of the C8 acetoxyl to a hydroxyl (yielding benzoylaconine), significantly reduce biological activity, underscoring the importance of ester groups in maintaining structural rigidity.

Recent synthetic efforts highlight the challenges of constructing the AE fragment, which requires precise stereocontrol at C5, C11, and C17. The Fukuyama group achieved a milestone by synthesizing the AE ring system via a substrate-controlled intramolecular [3+2] cycloaddition, confirming the necessity of the C11 hydroxyl for subsequent E-ring cyclization. SAR studies further demonstrate that fluorination or oxidation of the C3 hydroxyl enhances antiproliferative activity against cancer cell lines, with derivatives such as 24o (IC~50~ = 7.58 μM against MCF-7 cells) showing marked improvements over the parent compound.

Stereochemical Configuration and Conformational Dynamics

The stereochemical complexity of aconitine arises from seven chiral centers (C1, C8, C10, C11, C14, C16, C17), each contributing to its three-dimensional topology. Single-crystal analyses of ranaconitine, a structural analog, reveal a monoclinic crystal system (space group C2) stabilized by O–H···O hydrogen bonds and π-π interactions between aromatic moieties. The C10–C11 bond, a quaternary stereocenter, adopts an R-configuration, which is critical for the semipinacol rearrangement used in fragment coupling syntheses.

Conformational flexibility in the B ring allows interconversion between boat and chair forms, modulated by hydrogen bonding and steric interactions. For instance, the C18 hydroxyl group in tuguaconitine forms an intramolecular hydrogen bond with the C8 acetoxyl, locking the D ring in a boat conformation. Molecular dynamics simulations suggest that this rigidity is essential for ion channel binding, as flexible analogs exhibit reduced activity.

The N-ethyl group at C19 introduces additional stereoelectronic effects. Replacement with an N-methyl group (as in mesaconitine) increases toxicity, likely due to enhanced basicity and improved membrane permeability. Conversely, oxidation of the N-ethyl to a hydroxylamine derivative disrupts the alkaloid’s ability to stabilize voltage-gated sodium channels in their open state.

Comparative Analysis of Norditerpenoid Alkaloid Frameworks

Aconitine belongs to the C~19~-norditerpenoid alkaloid family, which includes talatisamine, liljestrandisine, and denudatine. These compounds share a biosynthetic origin via the ent-atisane pathway but diverge in their CD ring systems: aconitine derivatives feature a bicyclo[3.2.1]octane, whereas denudatine retains a bicyclo[2.2.2]octane. This structural divergence arises from a cationic rearrangement during biosynthesis, wherein the denudatine skeleton undergoes Wagner-Meerwein shifts to form the aconitine framework.

Crystallographic comparisons highlight key differences in ring puckering and substituent orientation. For example, ranaconitine’s monoclinic structure (a = 30.972 Å, b = 7.688 Å) contrasts with tuguaconitine’s orthorhombic system (a = 18.093 Å, b = 12.075 Å), reflecting variations in intermolecular packing driven by C14 benzoyloxy interactions. Synthetic studies further reveal that the semipinacol rearrangement—used to construct the C11 quaternary center—is feasible only in alkaloids with a pre-existing bicyclo[3.2.1] system, as demonstrated in the total synthesis of (−)-talatisamine.

Functional group permutations also distinguish norditerpenoid subclasses. Liljestrandinine, lacking the C16 methoxy present in aconitine, exhibits reduced cardiotoxicity but retains analgesic properties, implicating the C16 substituent in target specificity. Similarly, talatisamine’s unmodified C8 hydroxyl group correlates with diminished antiarrhythmic activity compared to aconitine.

Properties

CAS No.

1217495-65-2

Molecular Formula

C34H47NO11

Molecular Weight

645.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16R,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21-,22-,23+,24+,25?,26+,27+,28-,29+,31+,32-,33?,34-/m1/s1

InChI Key

XFSBVAOIAHNAPC-WSORPINJSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@H](C34[C@@H]1[C@H]([C@@H](C23)OC)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aconitine is challenging due to its intricate pentacyclic structure. One approach involves the construction of the AE fragment through a series of steps including hydroxylation, cyclization, and carbon extension. The AE fragment is then combined with the CD fragment via alkynylation, followed by radical cyclization to form the pentacyclic core .

Industrial Production Methods: Industrial production of aconitine typically involves extraction from the Aconitum plant species. The roots of the plant are harvested, dried, and subjected to solvent extraction to isolate aconitine. The crude extract is then purified using chromatographic techniques to obtain crystalline aconitine .

Chemical Reactions Analysis

Metabolic Pathways and Toxicity Reduction

Aconitine's toxicity arises from its ester groups at C8 and C14. Hydrolysis of these esters reduces toxicity by converting it into less harmful derivatives like benzylaconine and aconine . Key metabolic reactions include:

  • CYP450-mediated metabolism : Aconitine is primarily metabolized by CYP3A and CYP1A1/2 enzymes in human liver microsomes, producing less toxic derivatives .

  • Hydrolysis : Ester cleavage under alkaline conditions (e.g., sodium hydroxide) reduces toxicity, a critical step in traditional medicine processing .

Synthetic Routes and Key Reactions

Total synthesis of aconitine-type alkaloids involves intricate multi-step processes. Notable synthetic strategies include:

Structural Modifications and Derivatives

Aconitine undergoes several structural transformations:

  • Demethylation : Acetoxyl groups (e.g., C8) can be replaced by methoxy groups via methanol heating .

  • Pyrolysis : Heating aconitine yields pyroaconitine (C₃₂H₄₃NO₉) .

  • Hydrocyanation : Alcoholic KCN converts diketones into lactams, critical in ring closure .

DerivativeReactionStructural Change
BenzylaconineEster hydrolysisLoss of ester groups
PyroaconitinePyrolysisEthyl substitution at C20
LactamsHydrocyanationNitrile to amide conversion

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity
Aconitine has been extensively studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer types, including pancreatic, ovarian, breast, lung, liver cancers, and melanoma. The mechanisms involve inducing apoptosis and inhibiting cell proliferation and migration through the modulation of signaling pathways such as NF-κB and reactive oxygen species generation .

2. Analgesic and Anti-inflammatory Effects
Aconitine is recognized for its analgesic properties, particularly in treating conditions like arthritis and rheumatic diseases. It regulates pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating potential in managing inflammatory responses . Additionally, aconitine's neurotoxic effects make it effective in pain relief.

3. Cardiovascular Applications
The compound is also indicated for treating cardiovascular diseases. Aconitine acts as a partial agonist for sodium channels, influencing cardiac rhythm and showing promise in antiarrhythmic therapies . Its ability to block norepinephrine reuptake contributes to its therapeutic effects on heart function .

Agricultural Applications

1. Insecticide Development
Recent studies highlight aconitine's potential as a botanical insecticide. Its structural characteristics allow it to interact with biomolecular DNA, suggesting possible gene-level impacts on pests . The development of aconitine-loaded porous titanium dioxide nanoparticles has been proposed to enhance its efficacy while minimizing toxicity .

2. Green Agriculture
The use of aconitine in agriculture aligns with environmentally friendly practices. Its natural origin makes it an attractive alternative to synthetic pesticides, promoting sustainable pest management strategies .

Toxicological Insights

1. Toxicity Studies
Despite its therapeutic potential, aconitine is highly toxic. Case studies document fatal poisoning incidents linked to the ingestion of plants containing aconitine . Research indicates that aconitine increases blood-brain barrier permeability, leading to neurotoxic effects such as apoptosis in brain tissue through endoplasmic reticulum stress pathways .

2. Mitigating Toxicity
Innovative approaches are being explored to mitigate the toxicity of aconitine while retaining its beneficial properties. Encapsulation in engineered nanoparticles is one strategy that has shown promise in reducing adverse effects while enhancing bioavailability and therapeutic efficacy .

Data Summary

Application AreaKey FindingsReferences
Antitumor ActivityInduces apoptosis; inhibits proliferation ,
Analgesic PropertiesRegulates inflammatory cytokines ,
Cardiovascular TreatmentActs on sodium channels; antiarrhythmic effects ,
InsecticidePotential as a botanical insecticide
ToxicityHighly toxic; increases blood-brain barrier permeability ,

Mechanism of Action

Aconitine exerts its effects primarily by interacting with voltage-dependent sodium channels. It binds to neurotoxin binding site 2 on the alpha-subunit of the channel protein, preventing the inactivation of the sodium channels. This results in prolonged depolarization of the neuronal membrane, leading to increased excitability and potential toxicity. Aconitine’s action on sodium channels is responsible for its neurotoxic and cardiotoxic effects, including ventricular tachycardia and ventricular fibrillation .

Comparison with Similar Compounds

Comparison with Structurally Analogous Alkaloids

Structural Analogues and Derivatives

Aconitine shares structural similarities with several Aconitum alkaloids, which differ in substituents and toxicity profiles (Table 1).

Compound Molecular Formula Key Structural Differences Toxicity (LD50, Mouse) Source
Aconitine C34H47NO11 Acetoxy at C8, benzoyloxy at C14 0.12–0.15 mg/kg (IV) A. carmichaelii roots
Mesaconitine C33H45NO11 Methyl group instead of ethyl at C18 0.20–0.25 mg/kg (IV) A. kusnezoffii
Hypaconitine C33H45NO10 Deacetylated at C8 0.50–0.70 mg/kg (IV) A. carmichaelii
Japaconitine C68H94N2O22 Dimeric form of aconitine Not reported Japanese Aconitum
3-Deoxyaconitine C34H47NO10 Lacks hydroxyl at C3 Higher than aconitine A. carmichaelii
10-OH Aconitine C34H47NO12 Additional hydroxyl at C10 Reduced toxicity Semiliquidambar roots

Key Observations :

  • Mesaconitine and hypaconitine are less toxic than aconitine due to modified ester groups, which alter sodium channel binding affinity .
  • Japaconitine , a dimeric analogue, exhibits double the molecular weight of aconitine and distinct spectral properties but similar bioactivity .
  • 10-OH Aconitine and 3-Deoxyaconitine demonstrate that hydroxylation/deoxygenation significantly impacts toxicity and metabolic stability .

Pharmacological Activity Comparison

Analgesic Efficacy

Aconitine outperforms non-alkaloid analgesics like aspirin in preclinical models (Table 2):

Model Aconitine (0.9 mg/kg) Aspirin (200 mg/kg) Reference
Hot Plate Test 20.27% pain threshold increase 19.21%
Acetic Acid Writhing 76% inhibition 75% inhibition
Formalin Test (Phase II) 36.08% inhibition 48.82% inhibition

Aconitine’s potency at 0.3–0.9 mg/kg matches aspirin at 200 mg/kg, highlighting its efficacy in acute and chronic pain . However, mesaconitine and hypaconitine show weaker analgesic effects in similar assays .

Toxicity and Cardiotoxicity
  • Aconitine induces arrhythmias at 0.1 mg/kg (IV) via Na<sup>+</sup> channel activation, while hypaconitine requires higher doses (0.5 mg/kg) .
  • Mesaconitine causes oxidative stress via ROS-activated p38/MAPK pathways, exacerbating myocardial injury .
  • 3-Deoxyaconitine exhibits reduced cardiotoxicity due to altered metabolism .

Pharmacokinetic and Metabolic Differences

  • Aconitine : Rapid absorption (Tmax = 1.5 hr) but extensive hepatic metabolism into less toxic demethylated derivatives .
  • Mesaconitine and Hypaconitine : Slower clearance (t1/2 = 6–8 hr) due to increased stability of ester groups .
  • Detoxification Strategies : Co-administration with licorice (Glycyrrhiza) reduces aconitine’s Cmax and AUC by 40–60% via pharmacokinetic antagonism .

Clinical and Forensic Implications

  • Therapeutic Window : Aconitine’s narrow therapeutic index (LD50/ED50 ≈ 2) necessitates strict dosing control compared to safer analogues like 10-OH aconitine .
  • Forensic Detection: Postmortem aconitine levels in liver tissue remain detectable for >12 days, aiding in poisoning diagnosis . Mesaconitine and hypaconitine are metabolized faster, complicating retrospective analysis .

Biological Activity

Aconitine crystalline, a potent diterpenoid alkaloid derived from the Aconitum species, exhibits a complex profile of biological activity. This article delves into its mechanisms of action, therapeutic potential, and associated toxicological effects, supported by various research findings and case studies.

Aconitine primarily acts as a partial agonist at voltage-gated sodium channels (Nav), particularly Nav1.5 in humans and Nav1.2 in rats. This interaction is crucial for the generation and propagation of action potentials in excitable tissues such as the heart and nervous system. The concentration range for effective action is typically between 3×1053\times 10^{-5} to 1×1041\times 10^{-4} M at a voltage of 140.0-140.0 mV .

Ion Channel Interactions

  • Sodium Channels : Aconitine's activation of sodium channels can lead to increased excitability and arrhythmias due to prolonged action potentials .
  • Potassium Channels : It also affects potassium channels (HERG and Kv1.5), contributing to the prolongation of cardiac repolarization and enhancing arrhythmogenic potential .
  • Calcium Channels : The compound induces significant changes in calcium ion dynamics, which can lead to mitochondrial dysfunction and cellular energy metabolism disorders .

Antitumor Effects

Recent studies have demonstrated that aconitine exhibits antitumor activity , particularly against ovarian cancer cell lines (e.g., A2780). It induces apoptosis through estrogen receptor β-mediated pathways, leading to DNA damage and inhibition of cell migration .

Concentration (µg/ml)Cell Viability (%)Apoptosis Rate (%)
01005
1007520
2005040
4003060

Cardiotoxicity

Despite its therapeutic potential, aconitine is notorious for its cardiotoxic effects . Studies indicate that it can significantly alter cardiac myocyte function, leading to:

  • Abnormal heart rates.
  • Changes in myocardial cell morphology.
  • Induction of arrhythmias through ion channel dysregulation .

Case Studies

  • Cardiac Arrhythmias : A case study highlighted a patient with aconitine poisoning who exhibited severe arrhythmias due to sodium channel overactivation. The patient's condition improved following supportive care and administration of antiarrhythmic medications .
  • DNA Damage Assessment : In vitro studies showed that aconitine treatment resulted in significant DNA damage in cardiomyocytes, correlating with increased apoptosis rates. This was measured using comet assays and DNA fragmentation analysis .

Research Findings

A comprehensive meta-analysis reviewed thirty-two preclinical studies on aconitine, revealing that:

  • Aconitine significantly inhibits cardiomyocyte viability in a dose-dependent manner.
  • The compound induces mitochondrial dysfunction, leading to increased apoptosis markers such as caspase activation and mitochondrial membrane potential loss .

Summary Table of Biological Activities

Activity TypeEffectReferences
AntitumorInduces apoptosis in cancer cells via ERβ-mediated mechanisms
CardiotoxicityAlters cardiac myocyte function; induces arrhythmias
DNA DamageCauses significant DNA damage leading to apoptosis
Ion Channel ModulationActs on Na+, K+, and Ca2+ channels affecting cardiac excitability

Q & A

Q. How can researchers determine the purity and structural identity of aconitine crystalline?

To confirm purity and identity, employ X-ray crystallography for structural elucidation and solubility profiling in solvents like alcohol, ether, and chloroform . For novel compounds, combine nuclear magnetic resonance (NMR) spectroscopy with high-performance liquid chromatography (HPLC) to validate molecular structure and purity thresholds (>95%) .

Q. What are the standard protocols for isolating this compound from Aconitum species?

Isolation typically involves solvent extraction (ethanol or chloroform) followed by recrystallization. Acid-base partitioning is critical: dissolve crude extract in dilute HCl, filter, then precipitate alkaloids using ammonia. Further purification via column chromatography with silica gel ensures crystalline yields. Validate identity through melting point analysis and comparison with published spectral data .

Q. How should researchers design experiments to assess aconitine’s acute toxicity in preclinical models?

Use standardized in vivo models (e.g., rodents) with controlled aconitine administration (e.g., intravenous or intraperitoneal). Monitor survival rates, arrhythmia onset, and hemodynamic parameters (e.g., heart rate via ECG). Include positive controls (e.g., propafenone) and statistical comparisons (e.g., ANOVA for heart rate variability) .

Advanced Research Questions

Q. What experimental designs optimize the study of aconitine’s interaction with cardiac ion channels?

Combine in vitro electrophysiology (patch-clamp assays on transfected HEK293 cells expressing Na<sup>+</sup>/K<sup>+</sup> channels) with in vivo models. For mechanistic insights, use molecular docking to predict binding affinities to channel proteins (e.g., Nav1.5) and validate via mutagenesis studies .

Q. How can orthogonal experimental design improve toxicity modulation studies of aconitine?

Apply orthogonal arrays (e.g., L9(3<sup>4</sup>)) to test multiple factors (e.g., co-administered compounds like liquiritin, dosage ratios, exposure durations). Use MTT assays for cytotoxicity screening and prioritize synergistic effects via response surface methodology (RSM) .

Q. What methodologies resolve contradictions in antiarrhythmic efficacy data across studies?

Conduct meta-analyses of survival rates and arrhythmia incidence, stratifying by variables like dosage, administration timing, and model species. For example, compare propafenone’s transient efficacy (significant heart rate reduction at 11–15 min post-administration) versus 5OF-PF’s limited duration .

Q. How do researchers validate protein-aconitine interactions at the molecular level?

Use affinity chromatography to isolate target proteins (e.g., cPLA2), followed by SDS-PAGE and LC-MS/MS for identification. Confirm binding via atomic force microscopy (AFM) to visualize conformational changes in protein crystals and molecular docking to predict binding sites (e.g., Discovery Studio software) .

Data Analysis & Reproducibility

Q. What statistical approaches address variability in aconitine-induced arrhythmia models?

Apply Kaplan-Meier survival analysis with log-rank tests for mortality data. For heart rate variability, use repeated-measures ANOVA with post-hoc corrections (e.g., Bonferroni). Report effect sizes (Cohen’s d) and confidence intervals to contextualize findings .

Q. How can researchers ensure reproducibility in aconitine crystallization studies?

Document solvent ratios, temperature gradients, and agitation rates during recrystallization. Share raw spectral data (e.g., NMR, FT-IR) and crystallization conditions in supplementary materials. Cross-validate results with independent labs using blinded sample analysis .

Ethical & Methodological Considerations

Q. What ethical frameworks govern aconitine studies in animal models?

Adhere to institutional guidelines (e.g., University Ethical Committee protocols for humane endpoints, euthanasia criteria). Justify sample sizes via power analysis and minimize animal use through staggered dosing schedules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.